2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the Biginelli reaction, which involves the condensation of ethyl acetoacetate, benzaldehyde, and urea, can be adapted to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a subject of study in biological research.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenyl isocyanate: Used as a pharmaceutical intermediate.
N-(2,4-Dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: A derivative with potential biological activities.
Uniqueness
2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
90034-78-9 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C18H15NO3/c1-10-6-7-12(11(2)8-10)15-9-16(20)13-4-3-5-14(18(21)22)17(13)19-15/h3-9H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
MYTIRMUEWSAUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.